2-methoxy-3,3-dimethylpentanoic acid
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Description
2-methoxy-3,3-dimethylpentanoic acid is a chemical compound with the CAS Number: 214692-24-7 . It has a molecular weight of 160.21 and its IUPAC name is this compound . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16O3/c1-5-8(2,3)6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10)
. This code provides a standard way to encode the compound’s molecular structure using a textual string representation.
Safety and Hazards
The safety information for 2-methoxy-3,3-dimethylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-3,3-dimethylpentanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a Grignard reaction and subsequent oxidation.", "Starting Materials": [ "3,3-dimethylpentanoic acid", "methanol", "sulfuric acid", "magnesium", "bromobutane", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "The first step involves the protection of the carboxylic acid group in 3,3-dimethylpentanoic acid by reacting it with methanol and sulfuric acid to form the methyl ester.", "Next, the methyl ester is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with bromobutane to form the tertiary alcohol.", "The tertiary alcohol is then oxidized using hydrogen peroxide in the presence of sodium hydroxide to form the desired 2-methoxy-3,3-dimethylpentanoic acid." ] } | |
CAS No. |
214692-24-7 |
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5-8(2,3)6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
InChI Key |
NDURMHNPTWBLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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